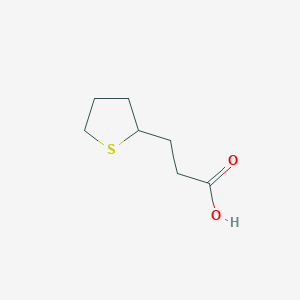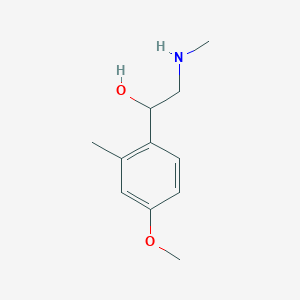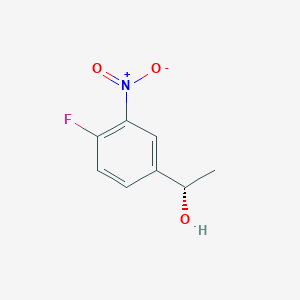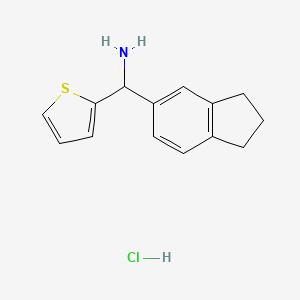
3-(2-Mercaptoethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It consists of a phenol group substituted with a 2-sulfanylethyl group
准备方法
Synthetic Routes and Reaction Conditions
3-(2-sulfanylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of 3-(2-sulfanylethyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-sulfanylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable compounds in redox chemistry.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring makes it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are typical reducing agents.
Major Products
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
Reduction: Hydroquinones
科学研究应用
3-(2-sulfanylethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of 3-(2-sulfanylethyl)phenol primarily involves its antioxidant properties. The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, the compound can chelate metal ions, reducing their availability to participate in harmful redox reactions .
相似化合物的比较
Similar Compounds
Phenol: The parent compound of 3-(2-sulfanylethyl)phenol, which lacks the 2-sulfanylethyl group.
Thiophenol: Contains a thiol group attached directly to the benzene ring, unlike 3-(2-sulfanylethyl)phenol, which has a phenol group.
Hydroquinone: A dihydroxybenzene compound with antioxidant properties similar to those of 3-(2-sulfanylethyl)phenol.
Uniqueness
3-(2-sulfanylethyl)phenol is unique due to the presence of both a phenol and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC 名称 |
3-(2-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,9-10H,4-5H2 |
InChI 键 |
QVYWJIITEWXYCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



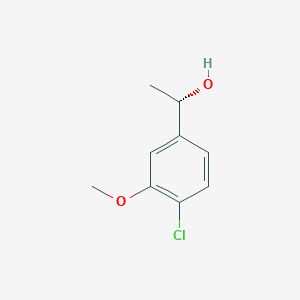
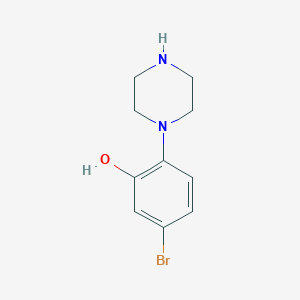
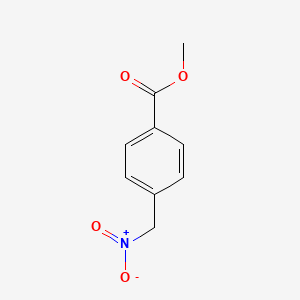
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
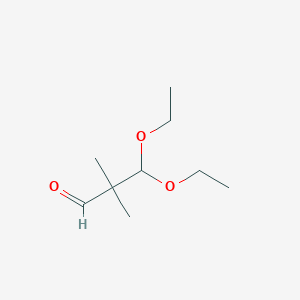
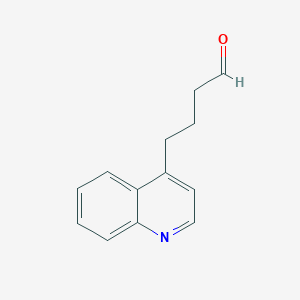
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
